molecular formula C17H18FN5O B2795576 5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 861207-06-9

5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2795576
CAS No.: 861207-06-9
M. Wt: 327.363
InChI Key: YJCFBPZTUHHEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine class. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a fluorophenyl group at the 5-position and a morpholinoethyl group at the 6-position. It has garnered interest in various fields due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to target adenosine receptors . Adenosine receptors play a crucial role in various physiological processes, including neurotransmission and inflammation.

Mode of Action

Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been used to synthesize probes for adenosine receptors . This suggests that the compound may interact with its targets by binding to the adenosine receptors, thereby modulating their activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate triazole and pyrimidine precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature. This method uses dibenzoylacetylene and triazole derivatives to achieve excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and pyrimidine rings.

    Substitution: The fluorophenyl and morpholinoethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl and morpholinoethyl groups enhances its potential as a fluorescent probe and its reactivity in various chemical reactions.

Properties

IUPAC Name

4-[2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O/c18-15-3-1-13(2-4-15)16-14(5-6-22-7-9-24-10-8-22)11-23-17(21-16)19-12-20-23/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCFBPZTUHHEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CN3C(=NC=N3)N=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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